7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound. It features a chromeno-pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as tert-butyl, hydroxy, phenyl, and thione, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
AKOS001866901, also known as F1607-0716, is a novel, fully human FcγRIIB-blocking antibody . FcγRIIB is an inhibitory receptor that plays a crucial role in the regulation of immune responses . By targeting FcγRIIB, F1607-0716 can enhance the activity of other therapeutic monoclonal antibodies .
Mode of Action
F1607-0716 interacts with its target, FcγRIIB, by selectively blocking it . This blocking action enhances the activity of other therapeutic monoclonal antibodies, whose mechanism of action involves the depletion of tumors or immune suppressive cells .
Result of Action
The primary result of F1607-0716’s action is the enhancement of anti-cancer immunity . By blocking FcγRIIB, it boosts the activity of other therapeutic monoclonal antibodies, leading to more effective tumor cell depletion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine derivatives with chromone derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 7-tert-butyl-9-oxo-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
Reduction: Formation of 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thiol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-one
- 7-tert-butyl-9-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thiol
Uniqueness
The unique combination of functional groups in 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione imparts distinct chemical and biological properties. The presence of both hydroxy and thione groups allows for versatile reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
7-tert-butyl-9-hydroxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-21(2,3)14-9-13-10-15-19(25-17(13)16(24)11-14)22-18(23-20(15)26)12-7-5-4-6-8-12/h4-9,11,24H,10H2,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDPJXBIWATRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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